1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea
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Overview
Description
1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of difluorophenyl and dimethylaminopyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea typically involves the reaction of 3,5-difluoroaniline with 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde in the presence of a suitable coupling agent, such as carbodiimide. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Difluorophenyl)-3-(pyrimidin-2-yl)urea
- 1-(3,5-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)urea
Uniqueness
1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is unique due to the presence of both difluorophenyl and dimethylaminopyrimidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c1-9-4-14(22(2)3)21-13(19-9)8-18-15(23)20-12-6-10(16)5-11(17)7-12/h4-7H,8H2,1-3H3,(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXJRZUFJXTJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=CC(=C2)F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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